molecular formula C13H10ClNO2S B7773644 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID

2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID

Cat. No.: B7773644
M. Wt: 279.74 g/mol
InChI Key: SJDXALOFYAUFFG-UHFFFAOYSA-N
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Description

2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a 2-chloro-benzylsulfanyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID typically involves the reaction of 2-chlorobenzyl chloride with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Chlorobenzyl chloride+Nicotinic acidNaOH, reflux2-(2-Chloro-benzylsulfanyl)-nicotinic acid\text{2-Chlorobenzyl chloride} + \text{Nicotinic acid} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 2-Chlorobenzyl chloride+Nicotinic acidNaOH, reflux​2-(2-Chloro-benzylsulfanyl)-nicotinic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(2-Chloro-benzylsulfanyl)-4,6-dimethyl-nicotinonitrile
  • 2-(2-Chloro-benzylsulfanyl)-1H-benzoimidazole

Comparison: 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the nicotinic acid moiety can influence its solubility and interaction with biological targets, making it distinct from other related compounds.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-11-6-2-1-4-9(11)8-18-12-10(13(16)17)5-3-7-15-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDXALOFYAUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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